4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13(2)26-16-10-8-14(9-11-16)17(24)23-12-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,13,25H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJTYWCVLYXEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents and functional groups:
Key Observations :
- Trifluoromethyl vs. Carboxy Groups : The trifluoromethyl-hydroxy group in the target compound enhances hydrophobicity and metabolic stability compared to carboxy-substituted analogs (e.g., Compound 8), which prioritize polar interactions for enzyme inhibition .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl-hydroxy-phenylpropyl group increases logP compared to carboxy-substituted analogs, favoring membrane permeability.
- Solubility : The hydroxy group may improve aqueous solubility relative to fully hydrophobic analogs like flutolanil.
Preparation Methods
Synthesis of 4-Isopropoxybenzoic Acid
The benzamide precursor is typically derived from 4-isopropoxybenzoic acid, which is synthesized via Williamson etherification:
- Etherification : Reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) yields 4-isopropoxybenzoic acid.
- Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the acid to 4-isopropoxybenzoyl chloride, a reactive intermediate for amidation.
Reaction Conditions :
Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
This chiral amine is synthesized through a two-step process:
- Aldol Condensation : Benzaldehyde reacts with trifluoroacetone in the presence of L-proline as an organocatalyst to form 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.
- Reductive Amination : The aldehyde is converted to the amine using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimization Notes :
- Catalytic asymmetric methods achieve enantiomeric excess (ee) >98%.
- Temperature: 25°C for aldol; 0°C for reductive amination.
- Yield: 70–75% (over two steps).
Amidation Strategies
Direct Amidation Using Acid Chloride
The most efficient route involves reacting 4-isopropoxybenzoyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine:
Procedure :
- Reagent Mixing : The acid chloride (1.0 equiv) is added dropwise to a solution of the amine (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.
- Base Addition : Triethylamine (2.0 equiv) is introduced to scavenge HCl.
- Reaction Progress : Stirred at 0°C for 2 hours, then warmed to 25°C for 12 hours.
Outcome :
Coupling Reagent-Mediated Amidation
For acid-sensitive substrates, carbodiimide-based coupling agents (e.g., EDC·HCl with HOBt) facilitate amidation:
Protocol :
- Activation: 4-Isopropoxybenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF, 0°C, 1 hour.
- Amine Addition: 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine (1.1 equiv), 25°C, 24 hours.
Performance Metrics :
Critical Process Parameters
Temperature Control
Low temperatures (0–10°C) during acid chloride formation and amidation prevent side reactions such as esterification or epimerization.
Solvent Selection
Catalysis and Additives
- Triethylamine : Neutralizes HCl, improving amine reactivity.
- KI/K₂CO₃ : Accelerates nucleophilic substitution in etherification steps.
Purification and Characterization
Isolation Techniques
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted amine.
Analytical Data
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.65 (m, 1H, OCH(CH₃)₂), 3.80 (br s, 1H, OH), 1.35 (d, 6H, CH(CH₃)₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Acid Chloride Route | 88–92 | >99 | Moderate | High |
| Coupling Reagent | 80–85 | 97–98 | Low | Moderate |
The acid chloride method outperforms coupling reagents in yield and purity but requires stringent handling of corrosive reagents.
Industrial-Scale Considerations
- Continuous Flow Systems : Microreactors minimize thermal gradients during exothermic amidation.
- Waste Management : Recovery of THF via distillation reduces solvent consumption.
Q & A
Q. What are the standard synthetic protocols for 4-isopropoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide?
The synthesis typically involves multi-step reactions, including amide coupling and functional group introduction. For example:
- Amide Bond Formation : React 4-isopropoxybenzoic acid derivatives with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under coupling agents like EDCI or HOBt in dichloromethane (DCM) at room temperature.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to isolate the product .
- Key Variables : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : To resolve proton environments (e.g., isopropoxy –OCH(CH3)2 as a septet at δ 4.5–5.0 ppm) and carbon backbone. CDCl3 is commonly used for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+) and isotopic patterns consistent with fluorine and trifluoromethyl groups .
- Melting Point Analysis : Reproducible melting points (e.g., 85–160°C range) help assess purity .
Advanced Research Questions
Q. What strategies can optimize the coupling efficiency of the isopropoxy group during synthesis?
- Reagent Screening : Test coupling agents like DCC, EDCI, or PyBOP to enhance amide bond formation efficiency. For sterically hindered amines, HATU/Oxyma may improve yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (DCM) to balance reactivity and solubility. DMF often increases reaction rates but may complicate purification .
- Catalytic Additives : Use DMAP or HOAt to reduce racemization in chiral intermediates .
Q. How can researchers resolve contradictions in melting point data across synthesis batches?
- Polymorph Screening : Perform differential scanning calorimetry (DSC) or X-ray crystallography to identify polymorphic forms.
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted starting materials) that may depress melting points .
- Standardized Protocols : Ensure consistent drying times and solvent removal (e.g., lyophilization vs. rotary evaporation) to minimize batch variability .
Q. What methodological considerations are critical when comparing the biological activity of this compound with its structural analogs?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing isopropoxy with methoxy) and assess changes in receptor binding via surface plasmon resonance (SPR) or radioligand assays .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
- In Vitro Assays : Use cell-based models (e.g., HEK293 cells transfected with target receptors) to evaluate potency (IC50) and selectivity against off-target proteins .
Comparative and Mechanistic Studies
Q. How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to explain discrepancies .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may influence in vivo outcomes .
- Dose-Response Correlation : Compare in vitro IC50 values with in vivo efficacy at equivalent doses, adjusting for bioavailability .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions, followed by HPLC analysis .
- Long-Term Stability : Store samples at 25°C/60% RH and -20°C, monitoring degradation via NMR and MS over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
